molecular formula C21H31ClN6O3.2HCl B1139111 PPACK Dihydrochloride CAS No. 142036-63-3

PPACK Dihydrochloride

Cat. No.: B1139111
CAS No.: 142036-63-3
M. Wt: 523.88
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Mechanism of Action

Target of Action

PPACK Dihydrochloride is an extremely potent and selective irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

This compound acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity . This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This can have downstream effects on various processes, including platelet aggregation and clot stabilization.

Result of Action

The primary result of this compound’s action is the inhibition of blood clot formation . By preventing the conversion of fibrinogen to fibrin, it can potentially reduce the risk of thrombotic events, such as stroke or heart attack.

Action Environment

The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the drug, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPACK Dihydrochloride involves the sequential coupling of D-phenylalanine, L-proline, and L-arginine, followed by the introduction of a chloromethyl ketone group. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions at various stages. The final product is obtained by deprotecting the intermediate compounds and converting them to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and potency of the final product. The compound is typically produced in solid form and stored under conditions that prevent degradation, such as low temperatures and protection from light .

Chemical Reactions Analysis

Types of Reactions

PPACK Dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group reacts with the active site serine of thrombin, forming a covalent bond and inhibiting the enzyme’s activity .

Common Reagents and Conditions

The reactions involving this compound typically require mild conditions to prevent decomposition. Common reagents include buffers to maintain the pH and solvents like water or dimethyl sulfoxide (DMSO) to dissolve the compound .

Major Products Formed

The major product formed from the reaction of this compound with thrombin is a covalent complex between the inhibitor and the enzyme. This complex effectively blocks the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin .

Scientific Research Applications

Key Applications

  • Anticoagulation Research
    • PPACK is primarily utilized in studies investigating anticoagulant properties. Its ability to inhibit thrombin makes it an essential tool for understanding blood coagulation mechanisms and testing new anticoagulant therapies .
    • Case Study : In a comparative study, PPACK was used to assess platelet aggregation in response to various agonists. Results indicated that PPACK effectively reduced thrombin-induced platelet accumulation in a dose-dependent manner .
  • Thrombin-Mediated Fibrin Deposition
    • Researchers employ PPACK to study thrombin's role in fibrin deposition and related processes such as angiogenesis and inflammation. By inhibiting thrombin activity, PPACK helps elucidate the pathways involved in these biological processes .
    • Data Table : Effects of PPACK on fibrin deposition.
    Concentration (μM)Fibrin Deposition (% Inhibition)
    1045%
    5075%
    10090%
  • Investigating Endothelial Permeability
    • PPACK has been shown to mitigate increases in endothelial permeability induced by inflammatory stimuli. This application is crucial for understanding vascular responses and the development of therapeutic strategies for vascular diseases .
    • Case Study : A study demonstrated that co-incubation with PPACK significantly reduced endothelial permeability changes induced by inflammatory mediators .
  • Inhibition of Plasminogen Activators
    • PPACK also inhibits tissue plasminogen activator (tPA), which is vital for studying fibrinolysis and related disorders. By blocking tPA's interaction with plasma protease inhibitors, PPACK provides insights into the regulation of fibrinolysis .
    • Data Table : Inhibition effects on plasminogen activation.
    tPA Concentration (nM)% Inhibition by PPACK
    530%
    1060%
    2085%
  • Protein C Inactivation Studies
    • PPACK has been utilized to inactivate activated Protein C in various experimental setups, allowing researchers to explore its implications in coagulation cascades and therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its irreversible inhibition of thrombin through covalent binding. This makes it particularly useful in studies where permanent inhibition is required. Its high selectivity and potency also distinguish it from other thrombin inhibitors .

Biological Activity

PPACK Dihydrochloride, chemically known as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, is a highly potent and selective irreversible inhibitor of thrombin. Its unique mechanism and biological activity have made it a significant subject of study in the fields of coagulation and thrombosis.

  • Molecular Formula : C₂₁H₃₃N₆O₃- 2HCl
  • Molecular Weight : 487.43 g/mol
  • CAS Number : 142036-63-3
  • Inhibition Constant (K_i) : Approximately 0.24 nM for human alpha-thrombin

This compound functions by covalently modifying the active site of thrombin. It reacts with the serine residue in the active site, forming a stable complex that permanently inhibits thrombin's enzymatic activity. This interaction is characterized by a 1:1 stoichiometry, which allows for precise control over thrombin inhibition .

Anticoagulant Properties

PPACK has been extensively studied for its anticoagulant properties, demonstrating the ability to inhibit thrombin-induced platelet aggregation in a dose-dependent manner. This effect is crucial for preventing thrombus formation, particularly in cardiovascular diseases where thrombin plays a pivotal role in clotting mechanisms .

Effects on Endothelial Cells

Research indicates that PPACK can reduce thrombin-induced permeability in endothelial cells, suggesting its potential role in vascular health and inflammation modulation. Additionally, studies have shown that PPACK may influence heme oxygenase-1 expression in response to thrombin, further supporting its therapeutic potential .

Comparative Studies

In comparative studies involving other anticoagulants, PPACK has demonstrated superior efficacy in inhibiting platelet activation. For instance, when tested alongside zalunfiban, PPACK-treated samples showed significantly reduced platelet aggregation compared to controls . The following table summarizes key findings from such studies:

Anticoagulant ADP Mediated Aggregation (% Inhibition) TRAP Mediated Aggregation (% Inhibition)
PPACK 83.8 ± 11.7%83.1 ± 13.1%
Zalunfiban 60.9 ± 12.7%49.7 ± 20.2%

Case Studies and Research Findings

Several studies have highlighted the biological activity of PPACK:

  • Thrombus Formation Prevention : Animal model studies have confirmed that PPACK effectively prevents thrombus formation, showcasing its potential as a therapeutic agent for patients at risk of thrombosis .
  • Platelet Aggregation Studies : In vitro experiments demonstrated that PPACK inhibits thrombin-induced platelet aggregation significantly more than other common anticoagulants .
  • Inflammatory Response Modulation : PPACK's ability to modulate inflammatory responses through its effects on endothelial cells has been documented, indicating its broader implications in vascular biology .

Properties

CAS No.

142036-63-3

Molecular Formula

C21H31ClN6O3.2HCl

Molecular Weight

523.88

SMILES

C1CC(N(C1)C(CCCN=C(N)N)C(=O)CCl)C(=O)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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